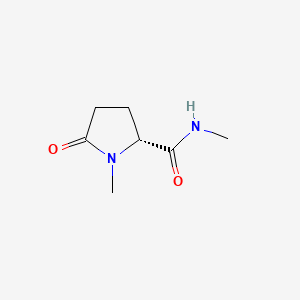
Caged fluorescein maleimide*
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caged fluorescein maleimide is a photoactivatable fluorescent dye that remains non-fluorescent until it is exposed to ultraviolet light. Upon exposure, it releases fluorescein, a highly fluorescent compound. This property makes caged fluorescein maleimide a valuable tool in various scientific fields, particularly in studying dynamic biological processes with high spatial and temporal resolution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of caged fluorescein maleimide typically involves the conjugation of fluorescein with a maleimide group through a photolabile protecting group. One common method includes the use of nitroveratryl oxycarbonyl chloride (NVOC-Cl) to protect the amino group of fluorescein, followed by the reaction with maleimide . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of caged fluorescein maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Caged fluorescein maleimide undergoes several types of chemical reactions, including:
Photolysis: Exposure to ultraviolet light cleaves the photolabile protecting group, releasing active fluorescein.
Conjugation: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions:
Photolysis: Ultraviolet light (typically <360 nm) is used to activate the compound.
Conjugation: The reaction with thiol groups is typically carried out at a pH of 6.5-7.5.
Major Products:
Aplicaciones Científicas De Investigación
Caged fluorescein maleimide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of caged fluorescein maleimide involves the following steps:
Photolysis: Upon exposure to ultraviolet light, the photolabile protecting group is cleaved, releasing active fluorescein.
Fluorescence Activation: The released fluorescein becomes highly fluorescent, allowing for detection and imaging.
Conjugation: The maleimide group reacts with thiol groups in target molecules, forming stable thioether bonds.
Comparación Con Compuestos Similares
Caged fluorescein maleimide is unique due to its combination of photoactivatable properties and thiol-reactive maleimide group. Similar compounds include:
Caged rhodamine maleimide: Similar photoactivatable properties but with different spectral characteristics.
Caged coumarin maleimide: Another photoactivatable dye with distinct fluorescence properties.
Caged fluorescein maleimide stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many applications .
Propiedades
IUPAC Name |
(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMMLGSUDDYSY-DVRIZHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)


![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)




